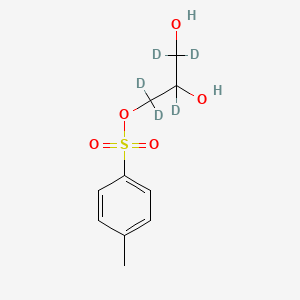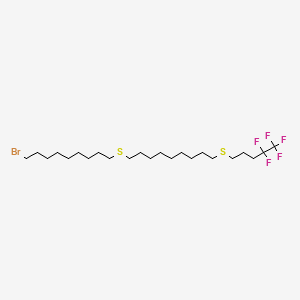
3-Hydroxy Nevirapine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy Nevirapine-d3 is a labeled metabolite of Nevirapine. It has a molecular formula of C15H11D3N4O2 and a molecular weight of 285.32 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the formula C15H11D3N4O2 . The compound belongs to the dipyridodiazepinone chemical class .Chemical Reactions Analysis
Phenolic Nevirapine metabolites, including 3-Hydroxy Nevirapine, can undergo oxidation and subsequent reaction with bionucleophiles . Both 2-hydroxy-NVP and 3-hydroxy-NVP yield the same ring-contraction product upon oxidation with Frémy’s salt in aqueous medium .Physical and Chemical Properties Analysis
This compound has a molecular weight of 285.32 and a molecular formula of C15H11D3N4O2 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
- Pharmacokinetics of Nevirapine Metabolites: Nevirapine, including its metabolite 3-Hydroxy Nevirapine, is primarily prescribed as an antiretroviral. Studies show the metabolic profile of Nevirapine changes over time, influenced by enzyme induction, enzyme inhibition, and host genetics, with 3-Hydroxy Nevirapine being a significant metabolite (Fan-Havard et al., 2013).
- CYP2B6 Activity and Nevirapine Metabolites: The presence of 3-Hydroxy Nevirapine is associated with CYP2B6 enzyme activity, influencing Nevirapine's pharmacokinetic parameters. This indicates its role in personalizing HIV treatment (Mustafa et al., 2016).
Biotransformation and Toxicity
- Nevirapine Biotransformation and Sex Differences: Biotransformation of Nevirapine, including the production of 3-Hydroxy Nevirapine, shows sex-dependent variations, which could be linked to differences in toxicity between men and women (Marinho et al., 2014).
- Metabolic Activation and Electrophile Formation: The metabolites of Nevirapine, such as 3-Hydroxy Nevirapine, can undergo further metabolic oxidation, forming electrophilic derivatives that might contribute to toxicity (Harjivan et al., 2015).
Drug Interactions and Metabolism
- Cytochrome P-450 Biotransformation: Nevirapine's biotransformation involves cytochromes P-450 (CYP), particularly CYP3A4 and CYP2B6, with 3-Hydroxy Nevirapine being a key metabolite. This has implications for potential drug interactions (Erickson et al., 1999).
Solid-State Characterization and Drug Compatibility
- Compatibility with Excipients: Studies on Nevirapine's compatibility with various excipients indicate stable interactions, essential for effective drug formulation. This includes understanding the behavior of its metabolites like 3-Hydroxy Nevirapine (de Oliveira et al., 2013).
Protein Modification and Biomarkers
- Histone Modification by Electrophilic Derivatives: Nevirapine, through its metabolites such as 3-Hydroxy Nevirapine, can modify histone proteins, potentially impacting chromatin structure and gene expression (Harjivan et al., 2021).
Mécanisme D'action
Propriétés
Numéro CAS |
1346602-85-4 |
|---|---|
Formule moléculaire |
C15H14N4O2 |
Poids moléculaire |
285.32 g/mol |
Nom IUPAC |
2-cyclopropyl-6-hydroxy-7-(trideuteriomethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one |
InChI |
InChI=1S/C15H14N4O2/c1-8-11(20)7-17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9,20H,4-5H2,1H3,(H,18,21)/i1D3 |
Clé InChI |
DANIONWINZEYME-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=C2C(=NC=C1O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 |
SMILES |
CC1=C2C(=NC=C1O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 |
SMILES canonique |
CC1=C2C(=NC=C1O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 |
Synonymes |
11-Cyclopropyl-5,11-dihydro-3-hydroxy-4-methy-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one-d3; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


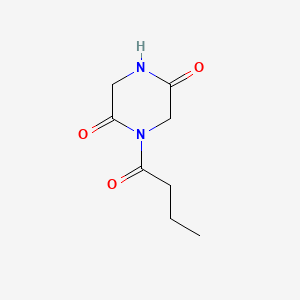
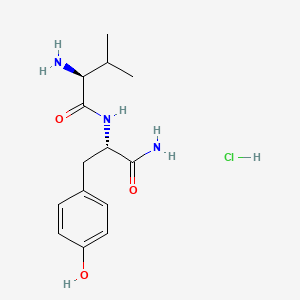
![sodium;5H-imidazo[4,5-d]triazin-4-olate](/img/structure/B589128.png)
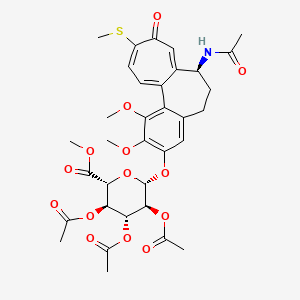


![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589135.png)
![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589136.png)
![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589138.png)
